Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate

FAAH inhibition Endocannabinoid modulation Urological disorders

ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate (CAS 1010927-45-3) is a synthetic hybrid molecule comprising a benzofuran-2-carbonyl pharmacophore, a glycine-derived amide spacer, and an ethyl piperazine-1-carboxylate terminus. Its molecular formula is C₁₈H₂₁N₃O₅ and its molecular weight is 359.4 g·mol⁻¹.

Molecular Formula C18H21N3O5
Molecular Weight 359.4 g/mol
Cat. No. B6043528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate
Molecular FormulaC18H21N3O5
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C18H21N3O5/c1-2-25-18(24)21-9-7-20(8-10-21)16(22)12-19-17(23)15-11-13-5-3-4-6-14(13)26-15/h3-6,11H,2,7-10,12H2,1H3,(H,19,23)
InChIKeyRNMGCDBEAMKXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate: Procurement-Grade Identity and Physicochemical Baseline


ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate (CAS 1010927-45-3) is a synthetic hybrid molecule comprising a benzofuran-2-carbonyl pharmacophore, a glycine-derived amide spacer, and an ethyl piperazine-1-carboxylate terminus. Its molecular formula is C₁₈H₂₁N₃O₅ and its molecular weight is 359.4 g·mol⁻¹ . The compound belongs to the benzofuran–piperazine conjugate class, a scaffold extensively investigated for FAAH inhibition, anticancer, and CNS applications [1]. Its SMILES notation—CCOC(=O)N1CCN(C(=O)CNC(=O)c2cc3ccccc3o2)CC1—confirms the sequential connectivity that distinguishes it from simpler benzofuran–piperazine analogs lacking the glycyl spacer or the carbamate-protected piperazine .

Why Generic Benzofuran–Piperazine Substitution Fails: Structural Determinants That Differentiate Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate


Benzofuran–piperazine conjugates are highly sensitive to linker identity, substituent placement, and N-terminal capping. In FAAH inhibitor patents, replacement of the benzofuran-2-carbonyl with a benzimidazole analog or deletion of the glycyl spacer abolishes activity, demonstrating that the carbamate–glycyl–benzofuran triad drives target engagement [1]. Similarly, in the benzofuran piperazine anticancer series reported by Schumacher et al., methylation or deoxygenation of the benzofuran ring shifts IC₅₀ values by >5-fold across cancer cell lines [2]. These steep structure–activity gradients mean that generic “benzofuran piperazine” sourcing without precise structural verification carries high risk of selecting an inactive or off-profile analog [1][2].

Quantitative Differentiation Evidence: Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate vs. Closest Analogs


FAAH Inhibitory Activity: Class-Level Potency Inference from Piperazine-1-Carboxylate Benzofuran Derivatives

Although no direct IC₅₀ data are available for ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate, the U.S. Patent Application 20110212973 establishes that piperazine-1-carboxylate compounds bearing a benzofuran-2-ylcarbonyl substituent at the 4-position exhibit 'excellent FAAH inhibitory activity' [1]. The patent explicitly claims pharmaceutical compositions containing these compounds for nocturia, interstitial cystitis, and chronic pelvic pain. The target compound’s core structure places it within the preferred genus; importantly, the patent teaches that substitution at the 4-position of the piperazine ring is critical—analogs lacking the benzofuran-2-carbonyl group (e.g., simple piperazine-1-carboxylate esters) show negligible FAAH inhibition [1]. This class-level inference is tagged 'Supporting evidence' due to the absence of a direct head-to-head comparison for the exact compound.

FAAH inhibition Endocannabinoid modulation Urological disorders

Anticancer Cell Proliferation: Cross-Study Comparison with Benzofuran Piperazine Lead Compound 1.19

The 2023 Bioorganic & Medicinal Chemistry Letters study by Schumacher et al. reports that benzofuran piperazine hybrid 1.19 exhibits IC₅₀ values across six cancer cell lines ranging from 1.76 µM (WiDr) to 8.54 µM (MDA-MB-231) [1]. Compound 1.19 differs from the target compound by lacking the ethyl carbamate group and the glycyl linker, which likely modulate solubility and metabolic stability. While no direct head-to-head data exist between the target compound and 1.19, the structural divergence predicts distinct pharmacokinetic profiles: the ethyl carbamate in the target compound introduces a metabolically labile ester that may serve as a prodrug element, whereas 1.19’s free piperazine may exhibit faster renal clearance [2]. This cross-study comparison is tagged 'Class-level inference' because the two compounds belong to the same broad series but have not been tested in parallel assays.

Anticancer Cell proliferation inhibition Benzofuran piperazine SAR

Physicochemical Differentiation: Molecular Weight and Predicted CNS Permeability vs. Simpler Benzofuran Piperazines

The target compound’s molecular weight (359.4 Da) and topological polar surface area (tPSA, estimated at ≈90 Ų based on SMILES analysis) position it within the optimal CNS drug space defined by Pardridge (MW <450 Da, tPSA <90 Ų) . In contrast, the simpler analog 1-(1-benzofuran-2-carbonyl)piperazine (MW 230.26 Da) has a tPSA of only 47 Ų, which may favor passive diffusion but also increases susceptibility to rapid metabolism. Conversely, larger benzofuran piperazine hybrids with MW >450 Da show restricted CNS penetration [1]. The target compound’s intermediate profile is advantageous for programs seeking balanced CNS exposure and metabolic stability. This evidence is tagged 'Class-level inference' because predicted physicochemical parameters are not experimentally confirmed for this exact compound.

Physicochemical properties CNS drug-likeness LogP prediction

Structural Uniqueness: The Glycyl Linker Enables Hydrogen-Bonding Interactions Absent in Direct Benzofuran–Piperazine Conjugates

The glycyl amide spacer in the target compound introduces two additional hydrogen-bond donors (the glycine NH and amide carbonyl) compared with direct benzofuran-2-carbonyl piperazine conjugates. Structural analysis of FAAH inhibitor co-crystal structures reveals that analogous glycyl-containing ligands form critical hydrogen bonds with active-site residues (e.g., Ser241 and Met191 in FAAH), whereas piperazine-only congeners lack these contacts [1]. This molecular recognition feature is conserved across benzofuran–glycyl–piperazine hybrids and explains why omission of the glycyl unit consistently reduces target affinity in SAR series [1]. This evidence is tagged 'Supporting evidence' because the hydrogen-bonding advantage is inferred from related co-crystal structures rather than a direct crystallographic study of the target compound.

Medicinal chemistry Glycyl linker Hydrogen bonding

Optimal Procurement Scenarios for Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate Based on Quantitative Evidence


FAAH Inhibitor Lead Optimization and Urological Disease Models

Research programs targeting fatty acid amide hydrolase (FAAH) for nocturia, interstitial cystitis, and overactive bladder should procure this compound as a member of the piperazine-1-carboxylate benzofuran genus explicitly claimed in U.S. Patent Application 20110212973 [1]. The compound’s glycyl spacer and ethyl carbamate group are anticipated to enhance active-site hydrogen bonding and enable prodrug strategies, respectively, compared with simpler benzofuran piperazines that lack FAAH activity [1].

Modular Scaffold for Benzofuran Piperazine Anticancer Library Synthesis

The ethyl carbamate and glycyl amide functionalities provide versatile synthetic handles for parallel derivatization. This compound serves as a superior starting point over 1-(1-benzofuran-2-carbonyl)piperazine for generating focused anticancer libraries, as the glycyl NH can be alkylated and the ethyl ester can be hydrolyzed to a carboxylic acid for bioconjugation [1][2]. The anticancer activity of structurally related benzofuran piperazines (lead compound 1.19 IC₅₀ = 1.76–8.54 µM across six cancer cell lines) supports this application direction [2].

CNS Drug Discovery Requiring Balanced Physicochemical Properties

With a molecular weight of 359.4 Da and a predicted tPSA of ≈90 Ų, the compound resides within the CNS drug-like space defined by the Pardridge criteria [3]. This intermediate polarity profile—achieved through the glycyl spacer and ethyl carbamate—is expected to balance passive brain penetration with sufficient aqueous solubility, making it a candidate for CNS disorders including anxiety, depression, and neurodegeneration where benzofuran piperazines have shown efficacy in preclinical models [1][3].

Quote Request

Request a Quote for ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.